3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring, with a propan-1-amine substituent at the 1-position.
Mechanism of Action
Target of Action
It is known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is suggested that it interacts with its target, possibly liver alcohol dehydrogenase, leading to inhibition of the enzyme . This interaction could result in changes to the enzyme’s activity, potentially affecting metabolic processes within the cell.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase, it may impact the metabolism of alcohol and related compounds within the body .
Pharmacokinetics
It is known that similar compounds, such as 4-bromo-1-methyl-1h-pyrazole, are liquid at room temperature, suggesting they may be readily absorbed and distributed within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Bromination and Methylation: The pyrazole ring is then brominated at the 4-position and methylated at the 3-position using appropriate reagents and conditions.
Attachment of Propan-1-amine: The final step involves attaching the propan-1-amine group to the 1-position of the pyrazole ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate or amine derivatives, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation and Reduction Products: Oxidation can lead to the formation of nitroso or nitro derivatives, while reduction can yield primary or secondary amines.
Scientific Research Applications
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound can act as an inhibitor of enzymes such as liver alcohol dehydrogenase.
Industry: The compound can be used in the synthesis of agrochemicals and other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the propan-1-amine substituent.
3-Methyl-1H-pyrazole: Similar but lacks both the bromine atom and the propan-1-amine group.
Uniqueness
3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propan-1-amine (CAS No. 1000802-71-0) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound features a bromine atom and a methyl group on the pyrazole ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects.
The molecular formula of this compound is C7H12BrN3, with a molecular weight of 218.09 g/mol. The compound has been characterized by various methods, including NMR and IR spectroscopy, which confirm the presence of functional groups critical for its biological activity .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. One study reported that related pyrazole compounds exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
4a | 0.22 | Staphylococcus aureus |
5a | 0.25 | E. coli |
7b | 0.24 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have demonstrated that certain pyrazole derivatives possess anticancer properties. For instance, compounds structurally similar to this compound showed varying degrees of cytotoxicity against cancer cell lines such as A549 (lung cancer). The introduction of specific substituents on the pyrazole ring can enhance or diminish anticancer activity .
Case Study: Anticancer Efficacy
In a comparative study, the anticancer activity of several pyrazole derivatives was assessed against A549 cells. The results indicated that compounds with bromine substitutions exhibited reduced cell viability compared to those without such modifications.
Table 2: Anticancer Activity Results
Compound | Cell Viability (%) | IC50 (µM) |
---|---|---|
Control | 100 | - |
Compound X | 66 | 20 |
Compound Y | 61 | 15 |
Enzyme Inhibition
The biological activity of pyrazole derivatives extends to enzyme inhibition as well. For instance, studies have shown that these compounds can act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 µM for DNA gyrase and between 0.52 to 2.67 µM for DHFR . This suggests their potential utility in developing new therapeutic agents targeting bacterial infections and cancer.
Properties
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)propan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2-4,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLXYGZGMUHEBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265346 | |
Record name | 4-Bromo-3-methyl-1H-pyrazole-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000802-71-0 | |
Record name | 4-Bromo-3-methyl-1H-pyrazole-1-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000802-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methyl-1H-pyrazole-1-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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